

Cefquinome: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cefquinome

Cat. No.: B1242952

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Abstract

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This stability is largely attributed to its resistance to hydrolysis by a wide range of β -lactamases. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental data related to **Cefquinome**. Detailed experimental protocols for the evaluation of its antimicrobial activity are also presented, along with visualizations of its mechanism and experimental workflows.

Chemical Properties

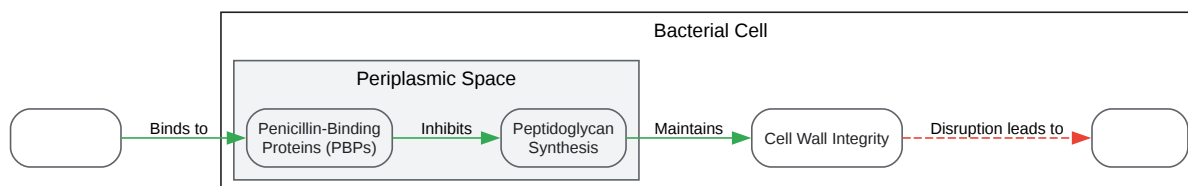
Cefquinome is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure features a bicyclic β -lactam ring fused to a dihydrothiazine ring, a characteristic of the cephalosporin class. Key chemical data for **Cefquinome** and its commonly used sulfate salt are summarized below.

Property	Cefquinome	Cefquinome Sulfate
Molecular Formula	$C_{23}H_{24}N_6O_5S_2$ [1][2][3]	$C_{23}H_{24}N_6O_5S_2 \cdot H_2SO_4$ [4][5][6]
Molar Mass	528.60 g/mol [1][3][5]	626.68 g/mol [4][5][6]
CAS Number	84957-30-2 [1][5]	118443-89-3 [4][5]

Mechanism of Action

The primary mechanism of action of **Cefquinome** is the inhibition of bacterial cell wall synthesis.[7] This process is critical for bacterial survival, and its disruption leads to cell lysis and death. The key steps in this mechanism are outlined below.

- **Penetration of the Bacterial Cell Wall:** **Cefquinome** penetrates the outer membrane of Gram-negative bacteria to reach its target.
- **Binding to Penicillin-Binding Proteins (PBPs):** In the periplasmic space, **Cefquinome** covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[7] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.
- **Cell Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.



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Mechanism of action of **Cefquinome**.

Experimental Protocols

This section details common experimental methodologies used to characterize the antimicrobial properties of **Cefquinome**.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of **Cefquinome**.

Protocol:

- Preparation of **Cefquinome** Stock Solution: Prepare a stock solution of **Cefquinome** sulfate in a suitable solvent (e.g., sterile deionized water or DMSO) at a known concentration.
- Preparation of Bacterial Inoculum: Culture the bacterial strain of interest on an appropriate agar medium overnight. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to a final concentration of approximately 5×10^5 CFU/mL in Mueller-Hinton Broth (MHB).
- Serial Dilution: Perform serial two-fold dilutions of the **Cefquinome** stock solution in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.
- Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
- Reading Results: The MIC is determined as the lowest concentration of **Cefquinome** at which there is no visible growth of bacteria.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

- Preparation: Prepare tubes containing MHB with various concentrations of **Cefquinome** (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).
- Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5×10^5 CFU/mL. Include a growth control tube

without any antibiotic.

- Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.
- Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the \log_{10} CFU/mL versus time for each **Cefquinome** concentration. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.

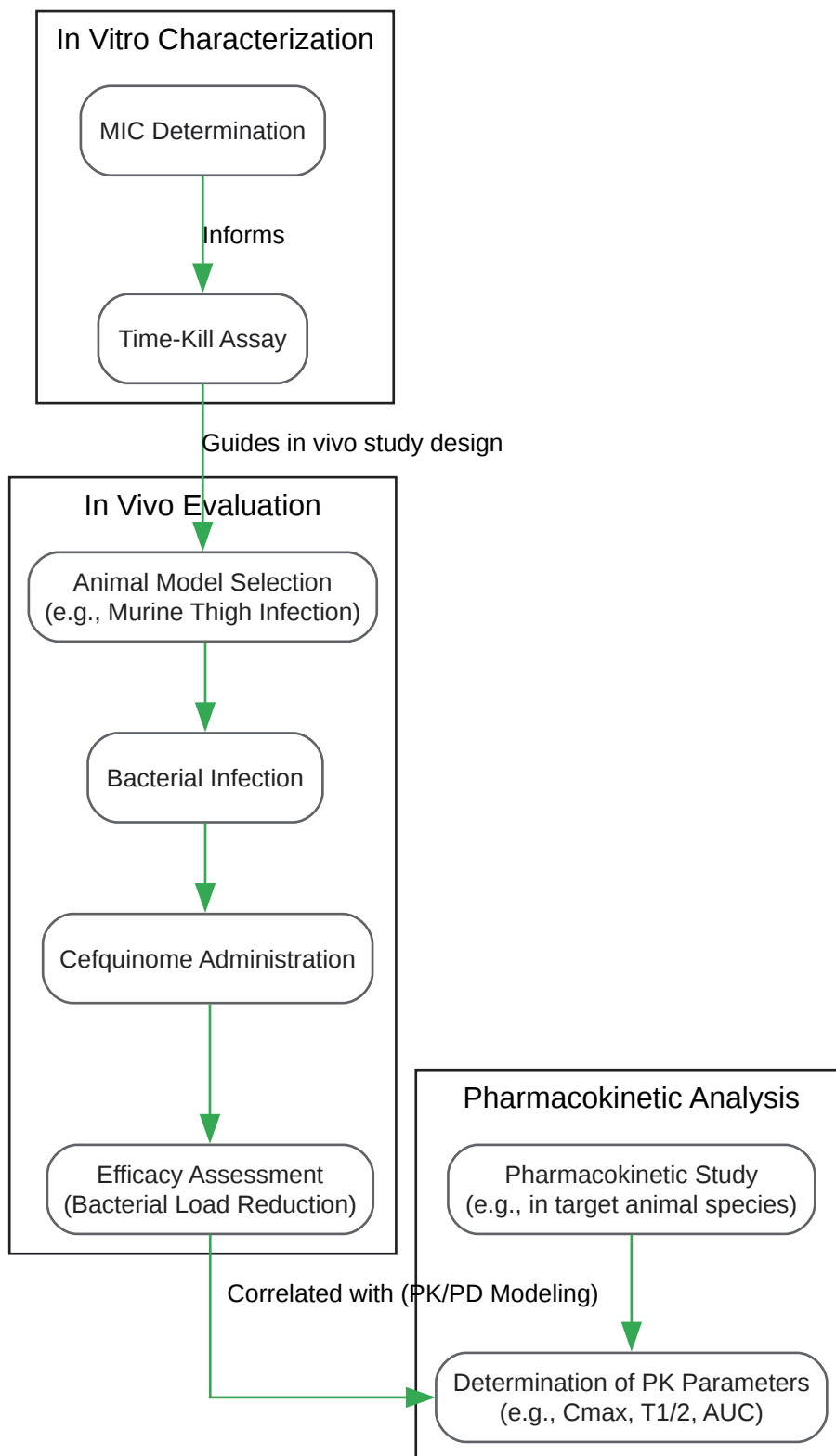
In Vivo Efficacy Studies (Murine Thigh Infection Model)

This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized infections.

Protocol:

- Animal Model: Use neutropenic mice to minimize the influence of the host immune system on bacterial clearance.
- Infection: Inject a standardized inoculum of the test bacterium (e.g., *Escherichia coli*) into the thigh muscle of the mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), administer **Cefquinome** subcutaneously or intravenously at various dosing regimens (different doses and dosing intervals).
- Sample Collection: At the end of the treatment period (e.g., 24 hours), euthanize the mice and aseptically remove the thighs.
- Bacterial Load Determination: Homogenize the thigh tissue in a sterile buffer, perform serial dilutions, and plate on appropriate agar to determine the number of CFU per thigh.

- Data Analysis: Compare the bacterial load in the treated groups to the untreated control group to determine the efficacy of the different **Cefquinome** dosing regimens.



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General experimental workflow for evaluating **Cefquinome**'s antibacterial efficacy.

Quantitative Data

In Vitro Activity (Minimum Inhibitory Concentration)

The following table summarizes the MIC values of **Cefquinome** against a range of clinically relevant veterinary pathogens.

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Streptococcus suis	0.06	0.25
Haemophilus parasuis	0.125	1
Escherichia coli	0.015-0.5	-
Salmonella spp.	0.06-0.5	-
Staphylococcus aureus (Methicillin-resistant)	1-16	-
Actinobacillus equuli	-	0.016
Enterobacteriaceae	-	0.125
Staphylococci	-	0.5

Data compiled from multiple sources.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Pharmacokinetic Parameters

The pharmacokinetic profile of **Cefquinome** has been studied in various animal species. Key parameters are presented below.

Species	Route	Dose (mg/kg)	C _{max} (µg/mL)	T _{1/2} (hours)	Bioavailability (%)
Sheep	IM	2	-	9.03	-
Goats	IM	2	-	10.14	-
Camels	IV	1	-	-	-
Camels	IM	1	-	-	83.6
Ducklings	IM	-	-	0.972	67.5
Goslings	IM	-	-	1.737	113.9

IM: Intramuscular, IV: Intravenous, C_{max}: Maximum plasma concentration, T_{1/2}: Elimination half-life. Data compiled from multiple sources.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Conclusion

Cefquinome remains a critical antibiotic in veterinary medicine due to its broad spectrum of activity and stability against β -lactamases. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the study and development of this important antimicrobial agent. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic relationships is essential for its effective and responsible use in treating bacterial infections in animals.

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